[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
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Overview
Description
[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole ring, and a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves the condensation of appropriate thiazolidinone and pyrazole derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like piperidine or acetic acid. The reaction is usually carried out under reflux conditions to ensure complete condensation and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various substituents onto the phenyl or pyrazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]acetic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its unique structural features.
Biological Studies: The compound can be used as a probe to study enzyme interactions or receptor binding.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which [(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]acetic acid exerts its effects is primarily through interaction with specific molecular targets such as enzymes or receptors. The thiazolidinone ring can interact with active sites of enzymes, inhibiting their activity. The pyrazole ring may bind to receptor sites, modulating biological pathways involved in inflammation or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- [(5Z)-5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
- [(5Z)-4-oxo-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid
Uniqueness
[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is unique due to the presence of the propoxyphenyl group, which can influence its solubility and reactivity. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities .
Properties
Molecular Formula |
C24H21N3O4S2 |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
2-[(5Z)-4-oxo-5-[[1-phenyl-3-(3-propoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C24H21N3O4S2/c1-2-11-31-19-10-6-7-16(12-19)22-17(14-27(25-22)18-8-4-3-5-9-18)13-20-23(30)26(15-21(28)29)24(32)33-20/h3-10,12-14H,2,11,15H2,1H3,(H,28,29)/b20-13- |
InChI Key |
VUENNZHZJKNGAS-MOSHPQCFSA-N |
Isomeric SMILES |
CCCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4 |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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